molecular formula C5H3BrFNO B1378493 5-Bromo-6-fluoropyridin-2-ol CAS No. 1227597-58-1

5-Bromo-6-fluoropyridin-2-ol

Cat. No.: B1378493
CAS No.: 1227597-58-1
M. Wt: 191.99 g/mol
InChI Key: JPOAKTBLMUSMSP-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoropyridin-2-ol is a heterocyclic compound with the molecular formula C5H3BrFNO. It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 6 are substituted by bromine and fluorine, respectively, and the hydrogen at position 2 is replaced by a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoropyridin-2-ol can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable pyridine precursor. For instance, starting with 5-bromo-2,3,6-trifluoropyridine, selective substitution reactions can be carried out to introduce the hydroxyl group at position 2 . Another method involves the use of fluoropyridinium salts, which can be treated with bases to yield the desired fluorinated pyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, nucleophilic substitution, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, ketones, amines, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-6-fluoropyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoropyridin-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoropyridin-2-ol is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of substituents can enhance its utility in various synthetic and research applications compared to its analogs .

Properties

IUPAC Name

5-bromo-6-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOAKTBLMUSMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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